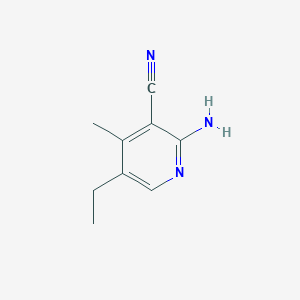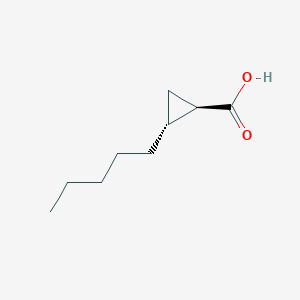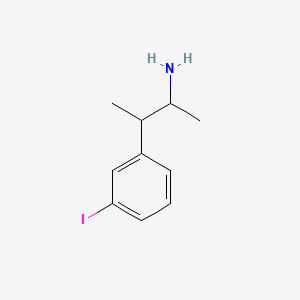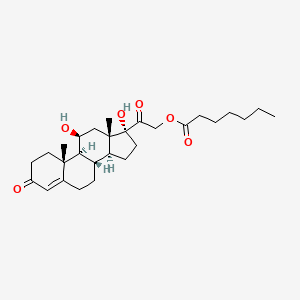![molecular formula C12H26N2S2 B13800965 Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-: is a chemical compound with the molecular formula C12H26N2S2 and a molecular weight of 262.48 g/mol . It is known for its unique structure, which includes two tert-butylthio groups attached to a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of piperazine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved often include redox reactions and the formation of reactive intermediates .
Comparison with Similar Compounds
- Piperazine, 1,4-bis(1-methylethyl)-
- Piperazine, 1,4-bis(1,1-dimethylethyl)-
- Piperazine, 1,4-bis(tert-butylthio)-
Uniqueness: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- is unique due to its specific tert-butylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it particularly useful in specialized applications where other piperazine derivatives may not be as effective .
Properties
Molecular Formula |
C12H26N2S2 |
|---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1,4-bis(tert-butylsulfanyl)piperazine |
InChI |
InChI=1S/C12H26N2S2/c1-11(2,3)15-13-7-9-14(10-8-13)16-12(4,5)6/h7-10H2,1-6H3 |
InChI Key |
BQOIKJHCCQEEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SN1CCN(CC1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


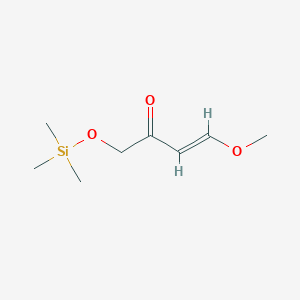
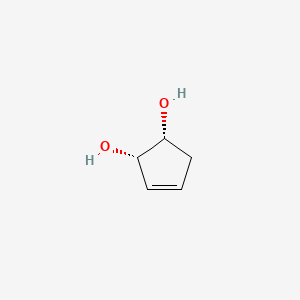
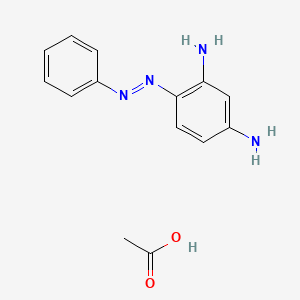
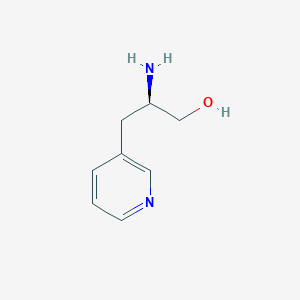
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
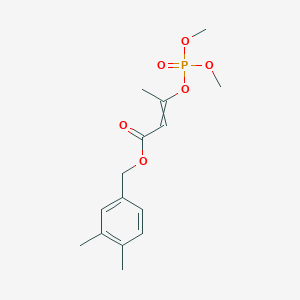
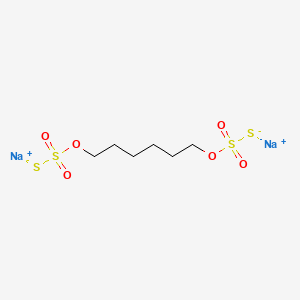
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
